molecular formula C4N2Na2S2 B3038103 [Bis(sodiothio)methylene]malononitrile CAS No. 742058-52-2

[Bis(sodiothio)methylene]malononitrile

Cat. No. B3038103
CAS RN: 742058-52-2
M. Wt: 186.2 g/mol
InChI Key: VHVPPDQPTYJSNO-UHFFFAOYSA-L
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Description

Bis(sodiothio)methylene]malononitrile, also known as BMMC, is an organic compound with a molecular formula of C4H4S2N2. It is a colorless liquid with a faint odor and is soluble in water and organic solvents. BMMC is a sulfur-containing molecule that is used in a variety of applications in scientific research. It is used primarily as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for various other organic compounds. In addition, BMMC has been used as a model compound to study the mechanism of action of various enzymes.

Mechanism Of Action

The mechanism of action of [Bis(sodiothio)methylene]malononitrile is not yet fully understood. It is thought to be involved in the formation of disulfide bonds between cysteine residues in proteins. This is believed to be due to the presence of the two sulfur atoms in the molecule, which can form a covalent bond with two cysteine residues.
Biochemical and Physiological Effects
The biochemical and physiological effects of [Bis(sodiothio)methylene]malononitrile are not yet fully understood. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and acetylcholinesterase. In addition, [Bis(sodiothio)methylene]malononitrile has been shown to possess antifungal and antibacterial properties.

Advantages And Limitations For Lab Experiments

The main advantage of using [Bis(sodiothio)methylene]malononitrile in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to its use. [Bis(sodiothio)methylene]malononitrile is highly toxic and should be handled with care. It is also not very stable in water and can decompose over time.

Future Directions

There are several potential future directions for research on [Bis(sodiothio)methylene]malononitrile. These include further investigation into its mechanism of action, its potential applications as a therapeutic agent, and its use as a model compound for studying other enzymes. In addition, further research could also be done on its biochemical and physiological effects, as well as its potential toxicity. Finally, further studies could be conducted to determine its potential applications in other areas, such as catalysis and organic synthesis.

Scientific Research Applications

[Bis(sodiothio)methylene]malononitrile is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for various other organic compounds. In addition, [Bis(sodiothio)methylene]malononitrile has been used as a model compound to study the mechanism of action of various enzymes.

properties

IUPAC Name

disodium;2,2-dicyanoethene-1,1-dithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPPDQPTYJSNO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Bis(sodiothio)methylene]malononitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Bis(sodiothio)methylene]malononitrile
Reactant of Route 2
[Bis(sodiothio)methylene]malononitrile
Reactant of Route 3
[Bis(sodiothio)methylene]malononitrile

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